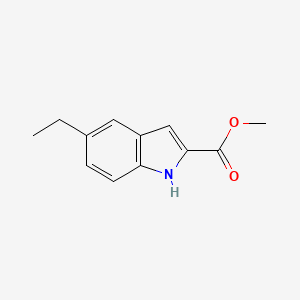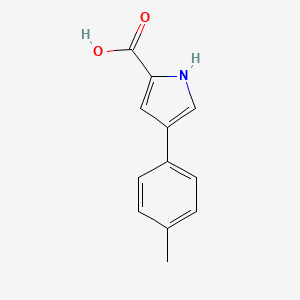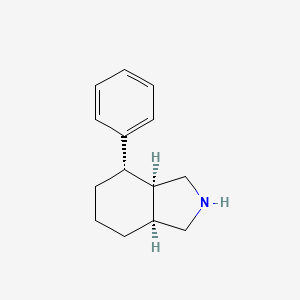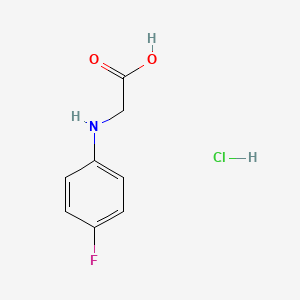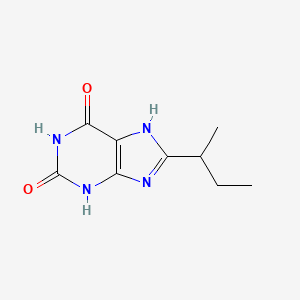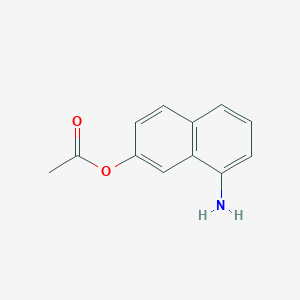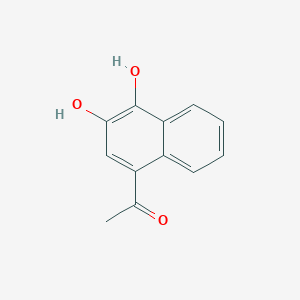![molecular formula C10H6ClN3 B15069438 3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline CAS No. 7639-52-3](/img/structure/B15069438.png)
3-Chloro[1,2,4]triazolo[3,4-a]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique triazolo-isoquinoline structure, which imparts distinct chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline typically involves the reaction of isoquinoline derivatives with triazole precursors. One common method involves the Claisen–Schmidt condensation of 3-acetyl tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline with substituted aldehydes in the presence of potassium hydroxide as a catalyst . The reaction is usually carried out in ethanol under reflux conditions to yield the desired product.
Industrial Production Methods
While specific industrial production methods for 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
化学反応の分析
Types of Reactions
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form chalcone derivatives.
Common Reagents and Conditions
Potassium Hydroxide: Used as a catalyst in condensation reactions.
Ethanol: Common solvent for reactions involving this compound.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products Formed
Chalcone Derivatives: Formed via Claisen–Schmidt condensation.
Substituted Isoquinolines: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties and ability to inhibit the growth of various pathogens.
作用機序
The mechanism of action of 3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline involves multiple pathways:
Induction of Oxidative Stress: The compound increases oxidative stress within cells, leading to DNA damage and apoptosis.
Upregulation of Pro-apoptotic Genes: It upregulates genes such as p53 and Bax, which are involved in the apoptotic pathway.
Inhibition of Cell Proliferation: The compound reduces the expression of proliferative markers like ki67, thereby inhibiting cell growth.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Another triazolo-isoquinoline derivative with similar structural features.
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones: These compounds share the triazolo-isoquinoline core and exhibit similar biological activities.
Uniqueness
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to induce oxidative stress and DNA damage makes it a promising candidate for anticancer therapy, distinguishing it from other similar compounds .
特性
CAS番号 |
7639-52-3 |
|---|---|
分子式 |
C10H6ClN3 |
分子量 |
203.63 g/mol |
IUPAC名 |
3-chloro-[1,2,4]triazolo[3,4-a]isoquinoline |
InChI |
InChI=1S/C10H6ClN3/c11-10-13-12-9-8-4-2-1-3-7(8)5-6-14(9)10/h1-6H |
InChIキー |
RAODSHJLXPOCGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CN3C2=NN=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)

![Ethyl 6-methylimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15069364.png)
